molecular formula C21H19N3O2S B10994345 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10994345
M. Wt: 377.5 g/mol
InChI Key: DFKUSQIJBSFIIK-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a thiazole ring, an indole moiety, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling with Indole Moiety: The indole moiety can be coupled with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or indole rings.

    Reduction: Reduced forms of the thiazole or indole rings.

    Substitution: Substituted derivatives at the methoxyphenyl group.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • 4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives

Uniqueness

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to its specific combination of a thiazole ring, an indole moiety, and a methoxyphenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H19N3O2S/c1-24-11-10-17-18(4-3-5-19(17)24)23-20(25)12-15-13-27-21(22-15)14-6-8-16(26-2)9-7-14/h3-11,13H,12H2,1-2H3,(H,23,25)

InChI Key

DFKUSQIJBSFIIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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